Cas no 1016852-56-4 (2-chloro-N-(4-chloro-2-methylphenyl)propanamide)

2-Chloro-N-(4-chloro-2-methylphenyl)propanamide is a chlorinated aromatic amide compound with applications in agrochemical and pharmaceutical research. Its structure features a chloro-substituted phenyl ring and a chloroacetyl group, contributing to its reactivity and potential as an intermediate in synthetic chemistry. The compound is valued for its role in the development of herbicides and plant growth regulators due to its selective biological activity. Its stability under controlled conditions and well-defined chemical properties make it suitable for precise formulation studies. Handling requires standard safety precautions for halogenated organics, including proper ventilation and protective equipment. The compound is typically supplied in high purity for research and industrial use.
2-chloro-N-(4-chloro-2-methylphenyl)propanamide structure
1016852-56-4 structure
Product Name:2-chloro-N-(4-chloro-2-methylphenyl)propanamide
CAS No:1016852-56-4
MF:C10H11Cl2NO
MW:232.106440782547
MDL:MFCD09950580
CID:4567194
PubChem ID:24710759
Update Time:2025-06-07

2-chloro-N-(4-chloro-2-methylphenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Chloro-2-methylphenyl)-2-chloropropanamide, 95%
    • Propanamide, 2-chloro-N-(4-chloro-2-methylphenyl)-
    • 2-chloro-N-(4-chloro-2-methylphenyl)propanamide
    • MDL: MFCD09950580
    • Inchi: 1S/C10H11Cl2NO/c1-6-5-8(12)3-4-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
    • InChI Key: UAHWAKOGFACBOT-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(Cl)C=C1C)(=O)C(Cl)C

Computed Properties

  • Exact Mass: 231.021769g/mol
  • Monoisotopic Mass: 231.021769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 232.1g/mol
  • XLogP3: 3
  • Topological Polar Surface Area: 29.1Ų

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Additional information on 2-chloro-N-(4-chloro-2-methylphenyl)propanamide

Introduction to 2-chloro-N-(4-chloro-2-methylphenyl)propanamide (CAS No. 1016852-56-4)

2-chloro-N-(4-chloro-2-methylphenyl)propanamide, identified by the chemical abstracts service number 1016852-56-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the amide class of molecules, characterized by its structural motif of a carbonyl group (C=O) bonded to a nitrogen atom (N), which is further connected to an amine group. The presence of chloro substituents and a methyl group in its aromatic ring system imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2-chloro-N-(4-chloro-2-methylphenyl)propanamide consists of a propyl chain linked to an amide functionality, with the nitrogen atom attached to a phenyl ring that bears two chloro substituents at the 4-position and 2-position, respectively. The 4-chloro-2-methylphenyl moiety is particularly noteworthy, as it introduces both electron-withdrawing and electron-donating effects through the chlorine atoms and the methyl group, respectively. This dual functionality can influence the compound's reactivity, solubility, and interactions with biological targets.

In recent years, there has been growing interest in developing novel amide-based compounds for their potential applications in treating various diseases. The amide group is a common pharmacophore in many bioactive molecules, often contributing to their binding affinity and metabolic stability. The specific arrangement of substituents in 2-chloro-N-(4-chloro-2-methylphenyl)propanamide suggests that it may exhibit inhibitory activity against certain enzymes or receptors involved in pathophysiological processes. For instance, amide derivatives have been extensively studied for their roles in modulating inflammatory pathways, pain perception, and neurodegenerative disorders.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. Researchers have leveraged computational modeling and high-throughput screening techniques to identify potential binding interactions between 2-chloro-N-(4-chloro-2-methylphenyl)propanamide and target proteins. Preliminary studies indicate that the chloro substituents may enhance binding affinity by forming hydrogen bonds or hydrophobic interactions with specific residues in the active site of enzymes such as kinases or proteases. Additionally, the methyl group could provide steric hindrance, optimizing the compound's fit within the target binding pocket.

The synthesis of 2-chloro-N-(4-chloro-2-methylphenyl)propanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include chlorination of aromatic precursors followed by amide bond formation. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to introduce the chloro substituents more efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate compounds and confirming the final product's identity.

From a medicinal chemistry perspective, 2-chloro-N-(4-chloro-2-methylphenyl)propanamide represents an intriguing scaffold for designing next-generation therapeutics. Its unique structural features offer opportunities for modulating drug-like properties such as solubility, permeability, and metabolic stability. Additionally, the presence of multiple substituents allows for facile derivatization, enabling researchers to fine-tune its biological activity. For example, replacing one of the chloro groups with a hydroxyl or methoxy moiety could alter its pharmacokinetic profile while maintaining or enhancing its therapeutic efficacy.

In recent publications, researchers have highlighted the potential of amide-based compounds in addressing unmet medical needs. Studies have demonstrated that modifications to the amide bond geometry can significantly impact biological activity. In the case of 2-chloro-N-(4-chloro-2-methylphenyl)propanamide, exploring different isomeric forms or conformationally constrained analogs could reveal novel mechanisms of action. Furthermore, incorporating fluorine atoms into its structure might improve metabolic resistance while preserving target specificity.

The role of computational chemistry in drug discovery cannot be overstated. Molecular docking simulations have been employed to predict how 2-chloro-N-(4-chloro-2-methylphenyl)propanamide interacts with potential targets at an atomic level. These simulations help guide experimental design by identifying key residues involved in binding and suggesting optimal positions for further functionalization. Moreover, quantum mechanical calculations have provided insights into its electronic structure, which are crucial for understanding reactivity trends and designing derivatives with enhanced properties.

As our understanding of disease mechanisms evolves, so does our approach to drug development. Modern therapeutic strategies often involve targeting multiple pathways simultaneously or designing molecules that can adapt to changing biological conditions. The versatility of 2-chloro-N-(4-chloro-2-methylphenyl)propanamide makes it a valuable building block for such innovative approaches. For instance, its ability to modulate both central nervous system (CNS) receptors and peripheral enzyme activity could lead to treatments with broader therapeutic windows.

The future prospects for this compound are promising given its unique structural attributes and potential biological activities. Continued research efforts are expected to uncover new applications in areas such as oncology, immunology, and infectious diseases. Collaborative initiatives between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical reality. As technology advances, so too will our ability to harness natural product-inspired scaffolds like 2-chloro-N-(4-chloro-2-methylphenyl)propanamide for creating safer and more effective medicines.

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